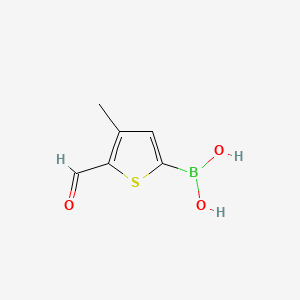

(5-Formyl-4-methylthiophen-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

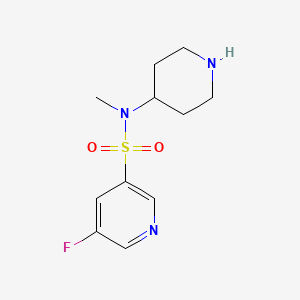

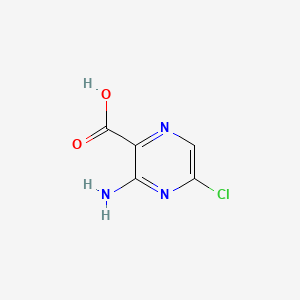

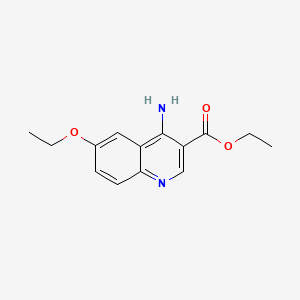

“(5-Formyl-4-methylthiophen-2-yl)boronic acid” is an organic compound that belongs to the class of organoheterocyclic compounds known as thiophenes . It is a pale orange to pink powder .

Molecular Structure Analysis

The molecular formula of “(5-Formyl-4-methylthiophen-2-yl)boronic acid” is C6H7BO3S . The InChI Key is QEIXJCOHLUKRPO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(5-Formyl-4-methylthiophen-2-yl)boronic acid” is a pale orange to pink powder . It has a melting point range of 119.5-125.5°C .Aplicaciones Científicas De Investigación

Synthesis of Diverse Structures : This compound is a crucial building block for synthesizing various structures, particularly in the preparation of 5-arylthiophene-2-carboxaldehydes via copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reactions. This method improves yields and purities by avoiding acidic liberation steps (Hergert et al., 2018).

Fluorescent Chemosensors : Boronic acids, including this derivative, are used in developing fluorescent sensors for detecting carbohydrates and bioactive substances, critical for disease diagnosis and treatment. They are particularly effective due to their ability to form cyclic boronate esters with diols (Huang et al., 2012).

Solid-Phase Derivatization : This compound plays a role in the derivatization of functionalized boronic acids, particularly in a solid-phase approach. This method facilitates easy manipulation of boronic acids, beneficial in biological, medicinal, and synthetic applications (Gravel et al., 2002).

Boron Neutron Capture Therapy : Boronic acid derivatives, including (5-Formyl-4-methylthiophen-2-yl)boronic acid, have potential applications in Boron Neutron Capture Therapy, a targeted cancer treatment method (González et al., 1998).

Inhibition of Beta-Lactamases : Aromatic boronic acids, including this compound, act as reversible inhibitors of class C beta-lactamases, which are important in antibiotic resistance (Beesley et al., 1983).

Biomedical Applications : They are used in various biomedical applications, such as in the treatment of HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).

Radiotherapy Agents : Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, related to this compound, are useful in radiotherapy (Francesconi & Treher, 1990).

Suzuki-Miyaura Coupling Reactions : It is used in Suzuki-Miyaura coupling reactions with polyfluorophenyl and 2-heteroaryl boronic acids, facilitating the synthesis of complex organic structures (Kinzel et al., 2010).

Sensing Applications : Boronic acids are employed in sensing systems for anions and saccharides, forming the basis of various sensors and separation systems due to their ability to form boronate esters (Bull et al., 2013).

Optoelectronic Applications : This compound is involved in the synthesis of dicyanovinyl-substituted compounds, potentially used in optoelectronic applications like solvatochromic probes and non-linear optical materials (Herbivo et al., 2010).

Propiedades

IUPAC Name |

(5-formyl-4-methylthiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIXJCOHLUKRPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674571 |

Source

|

| Record name | (5-Formyl-4-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Formyl-4-methylthiophen-2-yl)boronic acid | |

CAS RN |

352530-25-7 |

Source

|

| Record name | (5-Formyl-4-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)